trans-2-Ethoxy-cyclohexanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

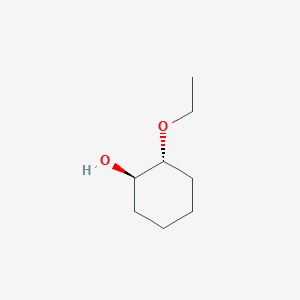

Trans-2-Ethoxycyclohexanol is a chemical compound with the molecular formula C8H16O2 . Its average mass is 144.211 Da and its monoisotopic mass is 144.115036 Da . It has two defined stereocentres .

Molecular Structure Analysis

The molecular structure of trans-2-Ethoxycyclohexanol is determined by its molecular formula, C8H16O2 . The conformational analysis of disubstituted cyclohexanes like trans-2-Ethoxycyclohexanol reveals that a conformation in which both substituents are equatorial will always be more stable than a conformation with both groups axial .Chemical Reactions Analysis

The E2 elimination reactions of certain isomeric cycloalkyl halides show unusual rates and regioselectivity which can provide important supporting evidence that anti-periplanar is the preferred orientation of reactant species in the E2 transition state . This could potentially apply to trans-2-Ethoxycyclohexanol, although specific reactions involving this compound are not detailed in the available literature.Wissenschaftliche Forschungsanwendungen

1. Crosslinking Kinetics in Polymer Chemistry

The study of crosslinking kinetics and reaction mechanisms of cycloaliphatic epoxides with hydroxyl and carboxyl functional groups utilizes compounds like cyclohexene oxide, methanol, and acetic acid. In this research, products like trans-2-acetoxyl cyclohexanol and trans-2-methoxyl cyclohexenol were isolated, providing insights into the stereochemistry and kinetics of such reactions. This has applications in understanding and improving polymer crosslinking processes (Wu & Soucek, 1998).

2. Synthesis of Benzopyran and Dibenzopyran Derivatives

Research into the synthesis of heterocyclic compounds involves the use of trans-2-(3-Hydroxyphenyl)cyclohexanol, which is converted into benzopyran and dibenzopyran derivatives. This type of reaction is significant in the synthesis of complex organic compounds, which have various applications in medicinal and synthetic organic chemistry (Kametani et al., 1975).

3. Enzyme Mediated Resolution of Alcohols

The resolution of racemic cis and trans isomers of certain cyclohexanols through enzymatic processes is a notable area of research. This process, which involves esterification in organic solvents, has applications in the chiral separation of compounds, which is a crucial step in the production of various pharmaceuticals and fine chemicals (Zarevúcká et al., 1994).

4. Study of Molecular Interactions in Liquid Mixtures

Research on molecular interactions in liquid mixtures, using substances like cyclohexane and 2-ethoxyethanol, provides valuable insights into the behavior of organic molecules in mixtures. Such studies are important for understanding solvent-solute interactions, which have implications in various industrial applications, including the formulation of paints, inks, and coatings (Durgabhavani et al., 2019).

Eigenschaften

IUPAC Name |

(1R,2R)-2-ethoxycyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-2-10-8-6-4-3-5-7(8)9/h7-9H,2-6H2,1H3/t7-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOQGLKMAXRWPD-HTQZYQBOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCCCC1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1CCCC[C@H]1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2419339.png)

![N-(3-(1H-imidazol-1-yl)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2419341.png)

![1-[4-[(4-Fluorophenyl)methyl]-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2419344.png)

![(Z)-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2419348.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2419351.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2419353.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2419356.png)